(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
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Overview
Description
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is an organic compound that features a unique structure combining an imidazole ring with a thioether linkage and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with 2-methylbenzyl chloride in the presence of a base such as sodium hydride.
Tolyl Group Introduction: The final step involves the acylation of the imidazole-thioether intermediate with p-tolyl chloride under Friedel-Crafts acylation conditions using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tolyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is investigated for its potential as a pharmacophore. Its imidazole ring is known to interact with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the thioether linkage may interact with thiol groups in proteins, affecting their function. The tolyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)(p-tolyl)methanone: Similar structure but without the 4,5-dihydro modification.
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thioether and imidazole functionalities allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-methylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-7-9-16(10-8-14)18(22)21-12-11-20-19(21)23-13-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIINSIQTMUNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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